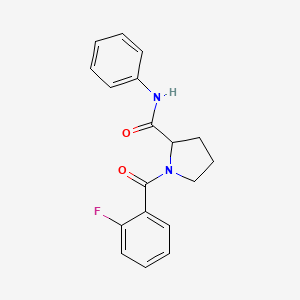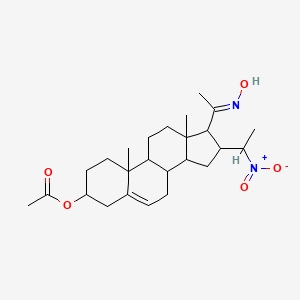![molecular formula C21H26N2O3 B6026472 N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide, commonly known as MMMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMPA belongs to the class of compounds known as benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC).
作用機序
The mechanism of action of MMMPA is related to its ability to inhibit the activity of N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting this compound activity, MMMPA can increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
MMMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, MMMPA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MMMPA has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using MMMPA in lab experiments is its specificity for N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. MMMPA has been shown to selectively inhibit this compound enzymes without affecting other enzymes or proteins. This specificity makes MMMPA a valuable tool for studying the role of this compound enzymes in various biological processes.
One limitation of using MMMPA in lab experiments is its potential toxicity. This compound inhibitors like MMMPA can have toxic effects on normal cells, and care must be taken to ensure that the concentration of MMMPA used in experiments is not toxic to cells.
将来の方向性
There are several future directions for research on MMMPA. One area of research is the development of more potent and selective N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors. Another area of research is the identification of specific genes and pathways that are affected by this compound inhibition, which could lead to the development of targeted therapies for various diseases. Finally, there is a need for more research on the potential toxicity of this compound inhibitors like MMMPA, particularly in the context of long-term use and potential side effects.
合成法
MMMPA can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of MMMPA involves the reaction of 4-aminobenzamide with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-(3-methoxybenzyl)aminobenzamide. This intermediate is then reacted with morpholine and formaldehyde to form the final product, MMMPA.
科学的研究の応用
MMMPA has been extensively studied for its potential applications in scientific research. N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors like MMMPA have been shown to have anti-cancer properties and have been investigated as potential therapies for a variety of cancers, including breast cancer, colon cancer, and leukemia. MMMPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)22-19-8-6-17(7-9-19)14-23-10-11-26-21(15-23)13-18-4-3-5-20(12-18)25-2/h3-9,12,21H,10-11,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRGNFLBFTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)

![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)